molecular formula C11H12N2O2 B1310985 ethyl 2-methyl-2H-indazole-3-carboxylate CAS No. 405275-87-8

ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1310985
CAS No.: 405275-87-8
M. Wt: 204.22 g/mol
InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 2-methyl-2H-indazole-3-carboxylate has numerous applications in scientific research:

Future Directions

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzonitriles with ethyl acetoacetate under basic conditions, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Ethyl 2-methyl-2H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

  • 2-methyl-2H-indazole-3-carboxylic acid
  • 2-methyl-2H-indazole-3-carboxamide
  • 2-methyl-2H-indazole-3-carboxaldehyde

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAWGDDLJAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427631
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405275-87-8
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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